Cas no 5587-89-3 (3-(3-{(dimethylamino)methylideneamino}-2,4,6-triiodophenyl)propanoic acid)

3-(3-{(dimethylamino)methylideneamino}-2,4,6-triiodophenyl)propanoic acid structure
5587-89-3 structure
Nome del prodotto:3-(3-{(dimethylamino)methylideneamino}-2,4,6-triiodophenyl)propanoic acid
Numero CAS:5587-89-3
MF:C12H13I3N2O2
MW:597.957239866257
MDL:MFCD00867958
CID:369555
PubChem ID:5241

3-(3-{(dimethylamino)methylideneamino}-2,4,6-triiodophenyl)propanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenepropanoic acid,3-[[(dimethylamino)methylene]amino]-2,4,6-triiodo-
    • 3-(3-{[(DIMETHYLAMINO)METHYLENE]AMINO}-2,4,6-TRIIODOPHENYL)PROPANOIC ACID HYDROCHLORIDE
    • 3-<2.4.6-Triiod-3-dimethylaminomethylenamino-phenyl>-propionsaeure
    • bilimin acid
    • bilopten
    • Iopdate
    • Ipodat-saeure
    • Ipodic acid
    • oragrafin
    • 2,4,6-triiodo-3-[(dimethylaminomethylene)amino]hydrocinnamic acid
    • 3-(3-dimethylaminomethyleneamino-2,4,6-triiodophenyl)propionic acid
    • 3-(((dimethylamino)methylene)amino)-2,4,6-triiodo-benzenepropanoic aci
    • beta-(3-(dimethylaminomethyleneamino)-2,4,6-triiodophenyl)propionic acid
    • iopodic acid
    • ipodate
    • 3-[[(Dimethylamino)methylene]amino]-2,4,6-triodobenzene-propanoic acid
    • 3-[[(Dimethylamino)methylene]amino]-2,4,6-rtiiodohydro-cinnamic acid
    • 3-(3-{(dimethylamino)methylideneamino}-2,4,6-triiodophenyl)propanoic acid
    • Q22294025
    • Benzenepropanoic acid, 3-(((dimethylamino)methylene)amino)-2,4,6-triiodo-
    • 2,4,6-Triiodo-3-((dimethylaminomethylene)amino)hydrocinnamic acid
    • IOPODIC ACID [WHO-DD]
    • Hydrocinnamic acid, 3-(((dimethylamino)methylene)amino)-2,4,6-triiodo-
    • 3-[3-[(E)-dimethylaminomethyleneamino]-2,4,6-triiodo-phenyl]propanoic acid
    • Biloptinon
    • CHEBI:81496
    • DB09333
    • C18093
    • 1221-56-3
    • NCGC00181092-01
    • CHEMBL1201243
    • IPODIC ACID [HSDB]
    • IOPODIC ACID [MART.]
    • 3-(3-{[(dimethylamino)methylidene]amino}-2,4,6-triiodophenyl)propanoic acid
    • SQ 15761
    • IPODATE [MI]
    • SMR003500747
    • 3-(3-(((Dimethylamino)methylene)amino)-2,4,6-triiodophenyl)propanoicacid
    • MLS004774078
    • ZK 15
    • UNII-F604ZKI910
    • Oragrafin Sodium
    • 5587-89-3
    • 3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoic acid
    • NS00007834
    • 3-[[(dimethylamino)methylene]amino]-3-(2,4,6-triiodophenyl)propionic acid
    • HSDB 3347
    • F604ZKI910
    • 3-(((Dimethylamino)methylene)amino)-3-(2,4,6-triiodophenyl)propionic acid
    • EN300-25597632
    • 3-(3-(((Dimethylamino)methylene)amino)-2,4,6-triiodophenyl)propanoic acid
    • CHEMBL3306201
    • iopodic-acid
    • SQ 15,761
    • EINECS 226-992-7
    • AKOS005689228
    • DTXSID0023167
    • SH 514
    • Biloptin
    • Sodium triiodohydrocinnamate
    • NSC106962
    • IPODATE [VANDF]
    • 3-(3-{[(1E)-(dimethylamino)methylidene]amino}-2,4,6-triiodophenyl)propanoic acid
    • BRN 2220636
    • SCHEMBL37851
    • STL069541
    • SBI-0653894.0001
    • BBL023886
    • 3-(3-{[(E)-(dimethylamino)methylidene]amino}-2,4,6-triiodophenyl)propanoic acid
    • YQNFBOJPTAXAKV-UHFFFAOYSA-N
    • BRD-K51956333-001-03-8
    • MDL: MFCD00867958
    • Inchi: 1S/C12H13I3N2O2/c1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19/h5-6H,3-4H2,1-2H3,(H,18,19)
    • Chiave InChI: YQNFBOJPTAXAKV-UHFFFAOYSA-N
    • Sorrisi: CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)O)I)I

Proprietà calcolate

  • Massa esatta: 597.81100
  • Massa monoisotopica: 597.811107
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 5
  • Complessità: 339
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 52.9
  • XLogP3: 3.3

Proprietà sperimentali

  • Densità: 2.2000 (rough estimate)
  • Punto di fusione: 168-169° (dec 225°)
  • Punto di ebollizione: 579.8°Cat760mmHg
  • Punto di infiammabilità: 304.4°C
  • Indice di rifrazione: 1.7400 (estimate)
  • PSA: 52.90000
  • LogP: 3.73900
  • pka: 5-5.5(at 25℃)

3-(3-{(dimethylamino)methylideneamino}-2,4,6-triiodophenyl)propanoic acid Informazioni sulla sicurezza

  • Classe di pericolo:IRRITANT

3-(3-{(dimethylamino)methylideneamino}-2,4,6-triiodophenyl)propanoic acid Dati doganali

  • CODICE SA:2925290090
  • Dati doganali:

    Codice doganale cinese:

    2925290090

    Panoramica:

    292529090 Altre imine e loro derivati, e il loro sale. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    292529090 altre imine e loro derivati; i loro sali. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

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A019120511-5g
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EN300-25597632-0.05g
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Ambeed
A494066-100mg
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3-(3-{(dimethylamino)methylideneamino}-2,4,6-triiodophenyl)propanoic acid Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:5587-89-3)3-(3-{(dimethylamino)methylideneamino}-2,4,6-triiodophenyl)propanoic acid
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Purezza:99%/99%
Quantità:100mg/250mg
Prezzo ($):153/259